molecular formula C12H13N B8405501 1-benzyl-2-methyl-1H-pyrrole

1-benzyl-2-methyl-1H-pyrrole

Cat. No. B8405501
M. Wt: 171.24 g/mol
InChI Key: RWZQETPKZWDRJM-UHFFFAOYSA-N
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Patent
US07666898B2

Procedure details

1-Benzyl-5-methyl-1H-pyrrole-2-carbaldehyde, 4: POCl3 (23.46 mL, 246 mmol) was added dropwise to a stirred N,N-dimethyformamide (204 mL) at 0° C. After addition the mixture was stirred for additional 90 minutes. To the mixture was added dropwise the solution of 1-benzyl-2-methyl-1H-pyrrole, 3 (2.71 g, 45 mmol) in tetrahydrofuran (1150 mL). The reaction mixture was allowed to be stirred for 18 h from 0° C. to room temperature. The mixture was concentrated and redissolved in ethyl acetate (2 L). The mixture was washed with saturated Na2CO3 (2×500 mL). The Na2CO3 solution was extracted with ethyl acetate (7×1 L). The organic layers were combined and concentrated. The crude product was purified by silica gel chromatography (hexane to hexane:ethyl acetate, 7:1) to afford 1-benzyl-5-methyl-1H-pyrrole-2-carbaldehyde, 4 as a light yellow liquid. Yield: 30.8 g (81%).
Name
1-Benzyl-5-methyl-1H-pyrrole-2-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
23.46 mL
Type
reactant
Reaction Step One
Quantity
204 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.71 g
Type
reactant
Reaction Step Two
Quantity
1150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:12]([CH3:13])=[CH:11][CH:10]=[C:9]1[CH:14]=[O:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O=P(Cl)(Cl)Cl.C(N1C=CC=C1C)C1C=CC=CC=1.C([O:36][C:37]([C:39]1[NH:49][C:42]2=[N:43][CH:44]=[CH:45][C:46]([O:47][CH3:48])=[C:41]2[CH:40]=1)=O)C>O1CCCC1.CN(C)C=O>[CH2:1]([N:8]1[C:12]([CH3:13])=[CH:11][CH:10]=[C:9]1[CH:14]=[O:15])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[CH3:48][O:47][C:46]1[CH:45]=[CH:44][N:43]=[C:42]2[NH:49][C:39]([CH2:37][OH:36])=[CH:40][C:41]=12

Inputs

Step One
Name
1-Benzyl-5-methyl-1H-pyrrole-2-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(=CC=C1C)C=O
Name
Quantity
23.46 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
204 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(=CC=C1)C
Name
Quantity
2.71 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC=2C(=NC=CC2OC)N1
Name
Quantity
1150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred for additional 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition the mixture
STIRRING
Type
STIRRING
Details
to be stirred for 18 h from 0° C. to room temperature
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in ethyl acetate (2 L)
WASH
Type
WASH
Details
The mixture was washed with saturated Na2CO3 (2×500 mL)
EXTRACTION
Type
EXTRACTION
Details
The Na2CO3 solution was extracted with ethyl acetate (7×1 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography (hexane to hexane:ethyl acetate, 7:1)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(=CC=C1C)C=O
Name
Type
product
Smiles
COC1=C2C(=NC=C1)NC(=C2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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